2,4-Dimethoxyphenyl Substituent: Distinct Physicochemical Signature vs. 2,5- and 3,4-Dimethoxy Regioisomers
The 2,4-dimethoxyphenyl group in CAS 1021214-53-8 confers a unique combination of hydrogen-bond acceptor topology and electron density distribution compared to its closest regioisomers. The 2-methoxy group forms an intramolecular hydrogen bond with the amide N–H, constraining the molecular conformation in a manner not possible for the 3,4-dimethoxy analog (CAS 941954-28-5) or the 2,5-dimethoxy analog . This conformational restriction is predicted to reduce the solvent-accessible polar surface area and lower the desolvation penalty upon target binding relative to the 3,4-isomer, which lacks this ortho-methoxy interaction. Quantitatively, calculated logP for the 2,4-isomer is estimated at approximately 3.2–3.5, compared to approximately 2.9–3.2 for the 3,4-isomer, reflecting the impact of intramolecular H-bonding on lipophilicity . No experimental logD7.4 or solubility data were located for any regioisomer in this series, representing a significant data gap for procurement decisions.
| Evidence Dimension | Intramolecular hydrogen-bonding capacity / predicted logP |
|---|---|
| Target Compound Data | 2,4-dimethoxyphenyl: ortho-OCH3 capable of intramolecular H-bond with amide N–H; estimated logP ~3.2–3.5 |
| Comparator Or Baseline | 3,4-dimethoxyphenyl (CAS 941954-28-5): no ortho-OCH3; estimated logP ~2.9–3.2. 2,5-dimethoxyphenyl: ortho-OCH3 present but para-OCH3 absent; estimated logP similar to 2,4-isomer. |
| Quantified Difference | Calculated logP difference of ~0.3–0.6 log units between 2,4- and 3,4-isomers; conformational restriction qualitatively distinct. |
| Conditions | In silico prediction (no experimental logP or logD7.4 data available for any of the three regioisomers) |
Why This Matters
LogP differences of 0.3–0.6 units can translate into meaningful shifts in membrane permeability and non-specific protein binding, affecting both in vitro assay performance and in vivo pharmacokinetic behavior if the compound is advanced into preclinical studies.
